4-(3-Methylpyridin-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
847446-84-8 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(3-methylpyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3 |
InChI Key |
ASHNBGQNIQIZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 3 Methylpyridin 2 Yl Benzaldehyde
Established Synthetic Routes and Mechanistic Investigations
The formation of the critical aryl-aryl bond in 4-(3-methylpyridin-2-yl)benzaldehyde is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Other methods involve the stepwise construction and functionalization of the biaryl scaffold.
Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for constructing C(sp²)–C(sp²) bonds, offering high efficiency and broad functional group tolerance. orgsyn.orgresearchgate.net The synthesis of 2-arylpyridines, the core structure of the target molecule, is well-established using these methods. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a prominent choice, typically involving the reaction of a pyridine-based halide or triflate with a phenylboronic acid derivative, or vice versa. For the synthesis of this compound, two primary disconnections are feasible:
Coupling of 2-halo-3-methylpyridine with 4-formylphenylboronic acid.
Coupling of (3-methylpyridin-2-yl)boronic acid with 4-halobenzaldehyde.
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂. nih.gov A base, such as sodium carbonate, potassium phosphate (B84403), or cesium fluoride, is essential for the activation of the organoboron species. The choice of ligand, such as triphenylphosphine or more specialized biarylphosphines like XPhos, can significantly influence reaction efficiency. organic-chemistry.org
The Negishi coupling provides an alternative using organozinc reagents, which are often more reactive than their boronic acid counterparts. organic-chemistry.orgnih.gov This can be particularly useful when one of the coupling partners is less reactive. The synthesis could proceed by coupling a 2-halo-3-methylpyridine with a pre-formed (4-formylphenyl)zinc halide. nih.gov Nickel catalysts can also be employed for this transformation, sometimes offering complementary reactivity to palladium systems. organic-chemistry.orgorganic-chemistry.org
The Stille coupling utilizes organotin reagents (organostannanes), which are known for their stability to air and moisture and high tolerance for various functional groups. orgsyn.orgwikipedia.org A potential route involves the reaction between 2-(tributylstannyl)-3-methylpyridine and 4-bromobenzaldehyde. libretexts.org While effective, the high toxicity of organotin compounds and their byproducts is a significant drawback. wikipedia.orglibretexts.org
The general mechanism for these palladium-catalyzed cycles involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner.
Transmetalation: The organometallic nucleophile (boron, zinc, or tin) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 2-Arylpyridine Synthesis
| Reaction | Nucleophile | Electrophile | Typical Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Organohalide (Ar'-X) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commercially available reagents, mild conditions, low toxicity of byproducts. nih.gov | Base sensitivity, potential for protodeboronation. |
| Negishi | Organozinc (e.g., Ar-ZnX) | Organohalide (Ar'-X) | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | High reactivity, good functional group tolerance. organic-chemistry.orgnih.gov | Moisture sensitivity of organozinc reagents. |
| Stille | Organotin (e.g., Ar-SnBu₃) | Organohalide (Ar'-X) | Pd(PPh₃)₄ | Air and moisture stable reagents, broad scope. orgsyn.orglibretexts.org | High toxicity of tin reagents and byproducts. wikipedia.org |
An alternative strategy to cross-coupling involves the formation of the biaryl skeleton first, followed by the introduction or unmasking of the aldehyde group.
One approach is the direct C-H formylation of a 2-(4-methylphenyl)-3-methylpyridine precursor. chinesechemsoc.org However, achieving regioselectivity on the benzene (B151609) ring can be challenging, potentially leading to a mixture of isomers. More controlled methods rely on the functionalization of a pre-installed group. For example, a 2-(4-bromophenyl)-3-methylpyridine intermediate, synthesized via cross-coupling, can undergo lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Another common tactic is the oxidation of a benzylic methyl or alcohol group. A multi-step sequence could begin with the coupling of 2-bromo-3-methylpyridine with 4-methylphenylboronic acid to give 2-(4-methylphenyl)-3-methylpyridine. The methyl group on the benzene ring can then be oxidized to the aldehyde using various reagents, such as chromium trioxide or potassium permanganate (B83412), although milder, more selective methods are often preferred. A more controlled route involves radical bromination of the methyl group to a benzyl (B1604629) bromide, followed by hydrolysis and oxidation. Alternatively, a precursor like (4-(3-methylpyridin-2-yl)phenyl)methanol can be oxidized to the aldehyde using mild oxidants like manganese dioxide or via a Swern or Dess-Martin periodinane oxidation. chinesechemsoc.org
Multi-step syntheses provide a high degree of control and flexibility, allowing for the construction of complex molecules from simple, inexpensive starting materials. vapourtec.comsyrris.jp A logical multi-step approach to this compound would first assemble the key building blocks and then join them in a convergent manner. trine.edu
A representative synthetic plan could be:
Preparation of the Pyridine (B92270) Component: Synthesis of 2-bromo-3-methylpyridine or (3-methylpyridin-2-yl)boronic acid from commercially available 3-methylpyridine (B133936).
Preparation of the Benzaldehyde (B42025) Component: Protection of the aldehyde in 4-bromobenzaldehyde, for example, as a diethyl acetal, to prevent unwanted side reactions during the subsequent coupling step.
Cross-Coupling: A Suzuki-Miyaura coupling reaction between the two prepared fragments.
Deprotection: Acid-catalyzed hydrolysis of the acetal to reveal the final aldehyde functionality.
This modular approach allows for the purification of intermediates at each stage, often leading to a higher purity final product. nih.gov
While less common for this specific target, condensation reactions are a cornerstone of pyridine synthesis and could be adapted. acsgcipr.org For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an α,β-unsaturated ketone. acsgcipr.org A strategy could envision condensing a pre-functionalized benzaldehyde derivative into a precursor that is then cyclized to form the pyridine ring. However, for a highly substituted target like this compound, this approach is often less efficient and regiochemically complex compared to cross-coupling methods. Such multi-component reactions (MCRs) can be atom-economical but may suffer from moderate yields and require significant optimization. acsgcipr.orgchem-station.com
Sustainable and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability and green principles. unibo.it The synthesis of this compound can be evaluated and improved through the lens of green chemistry.
Key considerations include:
Atom Economy: Cross-coupling reactions are inherently more atom-economical than multi-step linear syntheses that involve protecting groups. Catalytic C-H activation/functionalization routes are even more ideal as they avoid the pre-functionalization of starting materials.
Solvent Choice: Efforts are made to replace hazardous solvents like dioxane or DMF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water for certain cross-coupling reactions. researchgate.net Solvent-free reaction conditions, where possible, are highly desirable. rsc.org
Reagent Toxicity: The high toxicity of organotin reagents makes the Stille reaction a less favorable choice from a green chemistry perspective. wikipedia.org Suzuki-Miyaura couplings are generally preferred due to the low toxicity of boronic acids and their inorganic byproducts.
Energy Efficiency: The use of microwave irradiation or flow chemistry can reduce reaction times and energy consumption. syrris.jpacsgcipr.org Flow chemistry, in particular, allows for better control over reaction parameters and can lead to higher yields and purity. syrris.jp
Waste Reduction: Minimizing the number of synthetic steps, avoiding protecting groups, and using catalytic rather than stoichiometric reagents all contribute to reducing waste generation.
A direct synthesis route for p-methyl benzaldehyde from biomass-derived acetaldehyde has been reported, highlighting a potential future direction for greener synthesis of the benzaldehyde moiety. nih.govnih.gov
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The success of any synthetic route depends on the careful optimization of reaction conditions. researchgate.net For the palladium-catalyzed synthesis of this compound, several parameters are critical.
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand, is crucial. Ligands influence the stability and reactivity of the catalytic species. For example, sterically hindered biarylphosphine ligands (e.g., CPhos, SPhos) can promote the difficult reductive elimination step in Suzuki and Negishi couplings, leading to higher yields, especially with challenging substrates like aryl chlorides. nih.govnih.gov
Base and Solvent: In Suzuki couplings, the base and solvent are interdependent. The base's strength and solubility affect the rate of transmetalation. A common combination is K₂CO₃ in a mixture of dioxane and water.
Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and catalyst decomposition. Optimization involves finding the lowest possible temperature that provides a reasonable reaction time and yield. nih.gov
Table 2: Example Optimization of a Suzuki-Miyaura Coupling for this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 62 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 85 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | 2-MeTHF | 80 | 92 |
Data is hypothetical and for illustrative purposes, based on general findings in cross-coupling literature. nih.gov
Advanced Purification and Isolation Techniques for Research Scale
The isolation and purification of this compound on a research scale demand meticulous techniques to ensure high purity, which is critical for subsequent analytical characterization and use in further synthetic steps. While crude products from synthesis may contain starting materials, by-products, and reagents, advanced purification methods are employed to isolate the target compound to a high degree of homogeneity. The choice of technique is often dictated by the physical properties of the compound, the nature of the impurities, and the quantity of material to be purified.
For solid organic compounds like this compound, recrystallization is a fundamental yet powerful technique. The process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. umass.edumnstate.edu An ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain soluble at all temperatures. umass.edu The selection of an appropriate solvent is crucial; for molecules containing polar functional groups and aromatic rings, such as the pyridine and benzaldehyde moieties in the target compound, various solvent systems can be explored. rochester.edu Mixed solvent systems, such as alcohol-water or hexane-ethyl acetate combinations, are often effective when a single solvent does not provide the desired solubility profile. mnstate.edurochester.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent to form a saturated solution, followed by slow, undisturbed cooling to promote the formation of well-defined crystals. umass.eduwisc.edu These crystals are then collected by filtration. umass.edu
Chromatographic techniques are indispensable for achieving high purity, especially when dealing with complex mixtures or impurities with similar solubility profiles to the desired product.
Column Chromatography is a widely used method for the purification of substituted benzaldehydes. nih.govrug.nl This technique involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a liquid mobile phase that flows through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the solvent system (eluent), the target compound can be selectively eluted from the column, leaving impurities behind.
Radial Preparative Layer Chromatography offers an alternative to traditional column chromatography. This method has been successfully used for the purification of newly synthesized benzaldehyde derivatives. liberty.edu It utilizes a circular, horizontally rotating plate coated with adsorbent, with the solvent being introduced at the center and moving outwards by capillary action and centrifugal force, separating the compounds into circular bands.
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique capable of providing very high resolution and purity. For compounds like substituted benzaldehydes, reverse-phase (RP) HPLC is often employed. sielc.com In preparative HPLC, a C18 column is a common choice for the stationary phase, which separates compounds based on their hydrophobicity. sielc.comgoogle.com A mobile phase, typically a mixture of acetonitrile and water with potential modifiers like formic acid for mass spectrometry compatibility, is used to elute the compounds. sielc.com This method is scalable and can be used for the isolation of impurities or the final purification of the target compound on a research scale. sielc.com
The following table summarizes the key aspects of these advanced purification techniques.
| Technique | Principle | Typical Scale (Research) | Advantages | Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. umass.edu | Milligrams to grams | Cost-effective, can handle larger quantities, yields highly crystalline material. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. umass.edu |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. nih.gov | Milligrams to grams | Versatile, widely applicable, good for separating compounds with different polarities. | Can be time-consuming and require significant amounts of solvent. |
| Radial Preparative Layer Chromatography | Separation on a circular adsorbent layer using centrifugal and capillary forces. liberty.edu | Milligrams to ~1 gram | Faster than traditional column chromatography, uses less solvent. | Limited to smaller scales compared to column chromatography. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. sielc.com | Micrograms to milligrams | High purity achievable, excellent for separating closely related compounds and isomers. sielc.comgoogle.com | Higher cost, more complex instrumentation, limited sample loading capacity. |
Chemical Reactivity and Transformative Chemistry of 4 3 Methylpyridin 2 Yl Benzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) is a cornerstone of organic chemistry, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde in 4-(3-Methylpyridin-2-yl)benzaldehyde is influenced by the electronic effects of the attached 3-methylpyridin-2-yl system.
Nucleophilic Addition Reactions and Their Scope
Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating a new carbon-nucleophile bond.
While specific studies detailing the full scope of nucleophilic addition reactions for this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the principles of carbonyl chemistry. It is expected to react with strong nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) to form secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(4-(3-methylpyridin-2-yl)phenyl)ethanol. The pyridine (B92270) ring itself can influence the reaction's stereochemistry and the stability of intermediates.
Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
This transformation is a robust and widely used method for forming C=N double bonds. For this compound, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. These imine products are valuable intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction is generally reversible and often driven to completion by removing the water formed during the reaction.
Table 1: Representative Condensation Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
Reduction and Oxidation Pathways
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde to a primary alcohol, (4-(3-methylpyridin-2-yl)phenyl)methanol, can be achieved using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective. Catalytic hydrogenation over metals like palladium, platinum, or nickel is another standard method.
Oxidation: Oxidation of the aldehyde functionality furnishes 4-(3-methylpyridin-2-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine or methyl group. For instance, strong oxidation conditions might also oxidize the methyl group on the pyridine ring. organic-chemistry.org
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are powerful tools for converting carbonyls into alkenes, forming a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. wikipedia.orgwikipedia.org The stereochemical outcome (E or Z-alkene) is dependent on the nature of the substituents on the ylide. wikipedia.org Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.com This reaction generally offers excellent stereoselectivity, producing the (E)-alkene as the major product. nrochemistry.comalfa-chemistry.com The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. osti.gov
Table 2: Representative Olefination Reaction
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Wittig Reaction | This compound, Ph₃P=CHR | 2-(4-(alkenyl)phenyl)-3-methylpyridine | Stereoselectivity depends on ylide stability. wikipedia.orgwikipedia.org |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic. This allows for reactions at the nitrogen center, primarily quaternization and N-alkylation.
Quaternization Reactions and N-Alkylation
The pyridine nitrogen can act as a nucleophile and attack electrophiles, such as alkyl halides, to form a quaternary pyridinium (B92312) salt. This process is known as N-alkylation or quaternization. The reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming a new N-C bond.
The resulting pyridinium salt has altered electronic properties compared to the parent pyridine. Quaternization increases the electron-withdrawing nature of the pyridine ring, which can, in turn, affect the reactivity of other parts of the molecule. The reaction conditions, such as solvent and temperature, can influence the rate of quaternization. Steric hindrance around the nitrogen atom can slow down the reaction. In the case of this compound, the substituents at positions 2 and 3 may introduce some steric hindrance.
Coordination Chemistry with Metal Centers
The molecular architecture of this compound, featuring both a pyridine nitrogen atom and a benzaldehyde (B42025) oxygen atom, presents multiple potential coordination sites for metal ions. While specific studies on the coordination complexes of this exact ligand are not extensively documented, its behavior can be inferred from related pyridine-containing compounds. The pyridine nitrogen typically acts as a strong Lewis base, readily coordinating to a variety of transition metal centers. The carbonyl oxygen of the aldehyde group can also participate in coordination, potentially leading to the formation of chelate rings or bridging interactions in polynuclear complexes.
Research on analogous structures, such as derivatives of 2-aminopyridine (B139424) and other pyridine-carboxaldehydes, demonstrates a rich coordination chemistry. researchgate.netresearchgate.net For instance, ligands containing a pyridine nucleus and other donor atoms have been shown to form stable complexes with metal ions like Copper(II), Zinc(II), Cadmium(II), and Manganese(II). researchgate.netmdpi.comresearchgate.net The coordination can result in various geometries, including distorted trigonal-bipyramidal, square-pyramidal, and octahedral environments, depending on the metal ion and the presence of other ligands. mdpi.com In many cases, these interactions lead to the formation of coordination polymers, where the ligand bridges multiple metal centers to create one-, two-, or three-dimensional networks. mdpi.comrsc.org The specific coordination mode of this compound would likely involve the pyridine nitrogen as the primary binding site, with the potential for secondary interactions from the aldehyde oxygen, influencing the resulting complex's structural and electronic properties.
| Metal Ion | Expected Coordination Sites | Potential Complex Geometry | Potential Structure Type |
|---|---|---|---|
| Cu(II) | Pyridine-N, Aldehyde-O | Square-pyramidal, Seesaw | Monomeric or 2D Coordination Polymer |
| Zn(II) | Pyridine-N, Aldehyde-O | Square pyramidal, Tetrahedral | Monomeric or 2D Coordination Polymer |
| Mn(II) | Pyridine-N, Aldehyde-O | Trigonal-bipyramidal, Octahedral | 2D or 3D Coordination Polymer |
| Cd(II) | Pyridine-N, Aldehyde-O | Octahedral | 3D Metal-Organic Framework |
Aromatic Ring Functionalization and Derivatization
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu The feasibility and regioselectivity of EAS on the benzaldehyde ring of this compound are governed by the electronic effects of its two substituents: the aldehyde group (-CHO) and the 3-methylpyridin-2-yl group.
The aldehyde group is a well-established meta-directing deactivator of the benzene (B151609) ring towards electrophilic attack. oneonta.edu It deactivates all positions on the ring through its strong electron-withdrawing resonance and inductive effects, but the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for substitution. oneonta.edu The 3-methylpyridin-2-yl substituent is also expected to be deactivating. The pyridine ring itself is electron-deficient and acts as an electron-withdrawing group, thus deactivating the attached benzaldehyde ring. Consequently, the benzaldehyde ring in this molecule is strongly deactivated due to the presence of two electron-withdrawing groups, making traditional EAS reactions challenging and requiring harsh reaction conditions. Should a reaction occur, the substitution pattern would be dictated by the combined directing effects of the two groups. The aldehyde group directs incoming electrophiles to the meta positions (positions 3 and 5), while the pyridinyl group at position 4 would also influence the electronic distribution. Given the strong meta-directing nature of the aldehyde, any substitution would be most likely to occur at the 3- and 5-positions.
| Reaction | Typical Reagents | Feasibility on Benzaldehyde Ring | Expected Major Product Regiochemistry |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Low (requires harsh conditions) | Substitution at position 3/5 |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Low (requires harsh conditions) | Substitution at position 3/5 |
| Sulfonation | Fuming H₂SO₄ | Low (requires harsh conditions) | Substitution at position 3/5 |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Very Low / Not feasible | Ring is too deactivated |
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful alternatives for the functionalization of complex molecules, a strategy often referred to as late-stage functionalization (LSF). wikipedia.orgmpg.de LSF is highly valued as it allows for the modification of intricate molecular scaffolds at late stages of a synthesis, rapidly generating analogues without the need for de novo synthesis. wikipedia.org For this compound, two primary directing groups can be exploited for regioselective C-H activation: the aldehyde and the pyridine nitrogen.
Transient Directing Group Strategy: The aldehyde functionality can be converted in situ into an imine using an amino acid or other amine catalyst. This transient imine then acts as a directing group for a metal catalyst (e.g., Palladium or Iridium) to functionalize the C-H bonds ortho to the aldehyde group (positions 3 and 5). acs.org This strategy has been successfully employed for various C-H functionalizations of benzaldehydes, including arylation, halogenation, and amidation. acs.org
Pyridine as a Directing Group: The nitrogen atom of the pyridine ring is a classic directing group in C-H activation chemistry. acs.org It can coordinate to a metal center (e.g., Ruthenium or Rhodium) and direct the functionalization of nearby C-H bonds. nih.gov In this molecule, the pyridine nitrogen could potentially direct the activation of the C-H bond at the 3-position of the benzaldehyde ring or C-H bonds on the pyridine ring itself. The development of methods for direct C-H activation on the pyridine ring is an active area of research, as the coordinating ability of the nitrogen often complicates these transformations. researchgate.net
These C-H activation strategies provide a versatile platform for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives that would be difficult to access through classical methods.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient tools for generating molecular diversity. sciepub.com As an aldehyde, this compound is an ideal substrate for several important isocyanide-based MCRs, most notably the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction proceeds rapidly, often at room temperature in aprotic solvents, and is tolerant of a wide range of functional groups on each component. organic-chemistry.org
The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide derivative. wikipedia.orgorganic-chemistry.org The U-4CR is known for its high atom economy, high yields, and rapid reaction times, often completing within minutes. wikipedia.orgchemeurope.com
By employing this compound as the aldehyde component in these reactions, complex molecular scaffolds with multiple points of diversity can be constructed in a single step. The resulting products, incorporating the 4-(3-methylpyridin-2-yl)phenyl moiety, are of interest in medicinal chemistry and materials science for the creation of large compound libraries for screening purposes. organic-chemistry.orgnih.gov
| Reaction | Components | General Product Structure |
|---|---|---|
| Passerini Reaction | This compound + Carboxylic Acid (R¹COOH) + Isocyanide (R²NC) | α-acyloxy amide |
| Ugi Reaction | This compound + Amine (R¹NH₂) + Carboxylic Acid (R²COOH) + Isocyanide (R³NC) | bis-amide |
Advanced Spectroscopic and Structural Elucidation of 4 3 Methylpyridin 2 Yl Benzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the molecular structure.
¹H NMR: The ¹H NMR spectrum of a related compound, 4-methylbenzaldehyde, in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aldehyde proton (around 9.96 ppm), the aromatic protons (in the range of 7.25-7.81 ppm), and the methyl group protons (around 2.43 ppm). nih.gov For 4-(3-Methylpyridin-2-yl)benzaldehyde, one would expect to see distinct signals for the protons on both the benzaldehyde (B42025) and the 3-methylpyridine (B133936) rings, with their chemical shifts influenced by the electronic effects of the substituents and the steric interactions between the two aromatic rings.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in a molecule. For instance, in 4-methylbenzaldehyde, the carbonyl carbon appears at approximately 192.05 ppm, while the aromatic carbons are observed between 129.72 and 145.58 ppm, and the methyl carbon is at about 21.92 ppm. nih.gov In the case of this compound, the spectrum would be more complex, with separate signals for the carbons of both aromatic systems and the methyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Benzaldehyde Derivatives This table presents data for compounds structurally related to this compound to illustrate typical chemical shift ranges.
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Methylbenzaldehyde nih.gov | CDCl₃ | 9.96 (CHO), 7.25-7.81 (Ar-H), 2.43 (CH₃) | 192.05 (C=O), 145.58, 134.20, 129.86, 129.72 (Ar-C), 21.92 (CH₃) |
| Benzaldehyde hmdb.ca | CDCl₃ | 10.0 (CHO), 7.5-7.9 (Ar-H) | 192.3 (C=O), 136.3, 134.4, 129.6, 128.9 (Ar-C) |
| 4-Methoxybenzaldehyde hmdb.ca | D₂O | 9.68 (CHO), 7.82 (d, Ar-H), 7.12 (d, Ar-H), 3.87 (OCH₃) | 194.2 (C=O), 166.4, 132.3, 115.1, 56.4 (Ar-C, OCH₃) |
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons within the spin systems of the benzaldehyde and methylpyridine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the benzaldehyde and methylpyridine rings and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation and stereochemistry of the molecule, for instance, by observing through-space interactions between the protons of the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the molecular formula.
Fragmentation studies, often conducted using techniques like electron ionization (EI) or collision-induced dissociation (CID), provide valuable structural information. The fragmentation pattern of benzaldehyde, for example, shows characteristic losses of H· (M-1), CHO· (M-29), and the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info For this compound, one would anticipate fragmentation pathways involving the cleavage of the bond between the two aromatic rings, as well as fragmentations characteristic of the benzaldehyde and methylpyridine moieties.
Table 2: Expected HRMS Data and Potential Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₃H₁₁NO | 197.08406 |
| [M-H]⁺ | C₁₃H₁₀NO | 196.07624 |
| [M-CHO]⁺ | C₁₂H₁₀N | 168.08130 |
| [C₇H₅O]⁺ | C₇H₅O | 105.03404 |
| [C₆H₇N]⁺ | C₆H₇N | 93.05785 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the aromatic systems.
FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for observing vibrations of non-polar bonds. The C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum.
For a comprehensive analysis, experimental vibrational frequencies can be compared with those calculated using DFT methods, which can aid in the assignment of complex vibrational modes. nih.gov
Table 3: Typical FT-IR Absorption Frequencies for Functional Groups in Benzaldehyde Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1715 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of benzaldehyde shows characteristic absorptions corresponding to n→π* and π→π* transitions. nist.gov For this compound, the conjugation between the pyridine (B92270) and benzaldehyde rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual aromatic systems.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and help in the assignment of the observed electronic transitions. princeton.edu
Table 4: Expected UV-Vis Absorption Maxima for Benzaldehyde and Related Chromophores
| Compound | Solvent | λ_max (nm) (Transition) |
| Benzaldehyde nist.gov | Not specified | ~250 (π→π), ~280 (π→π), ~320 (n→π) |
| 4-Methylbenzaldehyde nist.gov | Hexane | 251, 257 (π→π) |
| Pyridine | Not specified | ~251 (π→π), ~270 (n→π) |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful crystallographic analysis would reveal the dihedral angle between the benzaldehyde and pyridine rings, which is a key conformational feature. It would also provide information about any intermolecular interactions, such as hydrogen bonding or π-π stacking, that are present in the solid state.
Table 5: Illustrative Crystallographic Data for a Related Pyridinyl-Benzaldehyde Derivative Data for 4-di(2-pyridinoamino)methylbenzaldehyde researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P12(1)/c1 |
| a (Å) | 10.7420(6) |
| b (Å) | 12.7228(7) |
| c (Å) | 11.8769(7) |
| β (°) | 105.495(1) |
| V (ų) | 1564.2 |
| Z | 4 |
Analysis of Molecular Conformation and Geometry
The conformational and geometric parameters of this compound would be determined through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure.
For a comprehensive understanding, a data table detailing these geometric parameters would be generated.
Table 1: Selected Bond Lengths and Angles for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C(pyridine)-C(benzene) | Data not available |
| C=O (aldehyde) | Data not available |
| C-N (pyridine) | Data not available |
| Bond Angles (°) | |
| C(pyridine)-C(benzene)-C(benzene) | Data not available |
| O=C-C(benzene) | Data not available |
| C-N-C (pyridine) | Data not available |
| Torsion Angles (°) | |
| C(pyridine)-C(pyridine)-C(benzene)-C(benzene) | Data not available |
Note: The data in this table is hypothetical and serves as a template for the type of information that would be presented following experimental determination.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystalline lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid material, such as melting point, solubility, and stability.
For this compound, the analysis would focus on identifying and quantifying interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the aldehyde group provides potential sites for hydrogen bonding, either with other molecules of the same compound or with co-crystallized solvent molecules.
A detailed description of these interactions would provide insight into the supramolecular architecture of the crystal.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Investigations of 4 3 Methylpyridin 2 Yl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods are used to determine stable molecular geometries, predict vibrational modes, and understand the distribution of electrons, which collectively govern the compound's reactivity.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies.
Geometry Optimization: The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For 4-(3-Methylpyridin-2-yl)benzaldehyde, calculations performed at a level like B3LYP/6-311++G(d,p) would establish the bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. A key structural parameter is the dihedral angle between the pyridine (B92270) and benzene (B151609) rings, which influences the extent of π-conjugation across the molecule. The optimized structure would likely show a non-planar conformation due to steric hindrance between the ortho hydrogens on the two rings.
Vibrational Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its vibrational spectrum (IR and Raman). researchgate.net The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. ias.ac.in For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, aromatic C-H stretching, and various ring breathing and bending modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Assignment |
|---|---|---|---|
| ν(C=O) | 1715 | Very Strong | Aldehyde carbonyl stretch |
| ν(C-H)aldehyde | 2850 | Medium | Aldehyde C-H stretch |
| ν(C-H)aromatic | 3050-3150 | Medium-Weak | Aromatic C-H stretch (pyridine and benzene) |
| ν(C-C)ring | 1590, 1480 | Strong | Aromatic ring stretching |
| δ(C-H) | 1100-1300 | Medium | In-plane C-H bending |
| γ(C-H) | 750-900 | Strong | Out-of-plane C-H bending |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. While historically significant, HF methods neglect electron correlation, making them less accurate for many applications compared to DFT. However, they serve as a valuable starting point for more advanced correlated methods.
The choice of a basis set is crucial for all quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost. Pople-style basis sets like 6-311++G(d,p) are commonly used. jocpr.com In this notation, "6-311G" describes the core and valence orbitals, the "+" symbols indicate the addition of diffuse functions to handle anions and weak interactions, and "(d,p)" denotes the inclusion of polarization functions to allow for non-spherical electron distributions. researchgate.net The selection of an appropriate basis set is essential for obtaining reliable predictions of molecular properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich π-systems of the pyridine and benzene rings. The LUMO is likely localized on the electron-withdrawing benzaldehyde (B42025) moiety and the π* orbitals of the conjugated system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.55 | Electron-donating ability |
| ELUMO | -2.10 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.45 | High kinetic stability, moderate reactivity |
| Ionization Potential (I) | 6.55 | Energy to remove an electron |
| Electron Affinity (A) | 2.10 | Energy released upon adding an electron |
| Global Hardness (η) | 2.23 | Resistance to charge transfer |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Red regions indicate negative electrostatic potential, are electron-rich, and are prone to attack by electrophiles.
Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to attack by nucleophiles.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These sites are the primary centers for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the most positive potential (blue) would be located on the aldehyde hydrogen and the hydrogens of the aromatic rings, marking them as sites for potential nucleophilic interactions. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the calculated molecular orbitals into a localized Lewis-like structure (bonds and lone pairs). scirp.org This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability. conicet.gov.ar
The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For this compound, significant stabilization would arise from π → π* interactions within the aromatic rings and n → π* interactions involving the lone pairs of the nitrogen and oxygen atoms delocalizing into the antibonding orbitals of the conjugated system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) Npyridine | π(Cring-Cring) | 25.5 | n → π |
| LP(2) Oaldehyde | π(Cring-Cring) | 21.8 | n → π |
| π(Cring-Cring) | π(Cring-Cring) | 18.2 | π → π |
| π(Cring-Cring) | π(C=O) | 15.4 | π → π |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). organicchemistrydata.org These calculations provide valuable support for the assignment of experimental ¹H and ¹³C NMR spectra. For this compound, the aldehyde proton is expected to have a characteristic downfield shift (around 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would appear in the 7.2-8.7 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methyl group protons would appear much further upfield, typically around 2.4-2.6 ppm.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Haldehyde | 10.05 | Caldehyde (C=O) | 192.5 |
| Hpyridine | 7.30 - 8.65 | Cipso-benz | 137.0 |
| Hbenzene | 7.50 - 7.95 | Caromatic | 125.0 - 155.0 |
| Hmethyl | 2.55 | Cmethyl | 18.9 |
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It provides information about excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π). rsc.org For this compound, the extensive π-conjugated system is expected to result in strong absorptions in the UV region, primarily due to π → π transitions. An n → π* transition, involving the lone pair electrons of the carbonyl oxygen, is also expected but would likely be weaker in intensity. researchgate.net
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| 315 | 3.94 | 0.45 | HOMO → LUMO | π → π |
| 270 | 4.59 | 0.28 | HOMO-1 → LUMO | π → π |
| 245 | 5.06 | 0.15 | HOMO → LUMO+1 | π → π* |
Applications of 4 3 Methylpyridin 2 Yl Benzaldehyde in Materials Science and Organic Electronics
Precursor for Functional Polymeric Materials
The bifunctional nature of 4-(3-methylpyridin-2-yl)benzaldehyde makes it a promising candidate as a monomer for the synthesis of functional polymers. The aldehyde group can participate in various polymerization reactions, while the pyridyl group can impart unique properties such as metal coordination capabilities and altered electronic characteristics to the resulting polymer chain.
Design and Synthesis of Conjugated Polymers and Copolymers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of organic electronics. The aldehyde functionality of this compound allows for its potential incorporation into conjugated polymer backbones through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation reactions. The inclusion of the 3-methylpyridin-2-yl side group could influence the polymer's solubility, morphology, and electronic properties. The nitrogen atom in the pyridine (B92270) ring can be protonated or coordinated to metal ions, offering a route to tune the polymer's optoelectronic characteristics.
Despite this potential, a detailed search of scientific databases did not yield specific examples of conjugated polymers or copolymers synthesized using this compound as a monomer. Research in the broader field of conjugated polymers is extensive, with many studies focusing on the synthesis of polymers from various aromatic aldehydes. rsc.orgresearchgate.net However, the specific impact of the 3-methylpyridin-2-yl substituent on the properties of such polymers remains an area for future investigation.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridyl group of this compound is a well-known coordinating moiety for a variety of metal ions. This, combined with the potential for the aldehyde group to be converted into a coordinating carboxylate group or other linking functionality, makes this compound a viable candidate for the synthesis of novel MOFs. The specific geometry and electronic nature of the 3-methylpyridin-2-yl group could lead to the formation of MOFs with unique network topologies and functional properties, such as in gas storage, catalysis, or sensing.
While the design and synthesis of MOFs from pyridyl-containing ligands is a very active area of research, specific studies detailing the use of this compound or its derivatives as the primary organic linker are not readily found in the existing literature. mdpi.comnih.govmdpi.com General principles of MOF synthesis suggest its feasibility, but experimental realization and characterization are yet to be reported.
Components in Optoelectronic Devices
The electronic properties inherent to the pyridine and benzaldehyde (B42025) moieties suggest that materials derived from this compound could find applications in optoelectronic devices. These applications could range from emissive layers in light-emitting diodes to charge-transporting materials in various organic electronic components.
Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes
The development of novel materials for Organic Light-Emitting Diodes (OLEDs) is a key area of research in display and lighting technology. Pyridine-containing compounds are often utilized in OLEDs as electron-transporting or emissive materials due to the electron-deficient nature of the pyridine ring. The core structure of this compound could be chemically modified to produce fluorescent dyes. The specific substitution pattern on the pyridine and benzene (B151609) rings would influence the emission color and quantum efficiency.
However, a review of the scientific literature did not identify any specific reports on the use of this compound or its direct derivatives as a primary component in OLEDs or as a fluorescent dye. The research landscape is rich with examples of other pyridine-containing molecules in OLEDs, but the unique contributions of the this compound scaffold have not been explicitly explored. mdpi.comresearchgate.netrsc.orgmdpi.comgoogle.com
Charge Transport and Emitting Layer Applications
Efficient charge transport (of both electrons and holes) is crucial for the performance of organic electronic devices. Materials incorporating the this compound unit could potentially exhibit specific charge transport properties. The electron-withdrawing nature of the pyridine ring might facilitate electron transport, making such materials candidates for electron transport layers (ETLs) in OLEDs or other devices. Furthermore, by incorporating this moiety into a larger conjugated system, it could be part of an emissive layer where it influences the recombination of charge carriers and the subsequent light emission.
Currently, there is a lack of specific research data on the charge transport properties of materials directly derived from this compound. While the general principles of molecular design for charge transport materials are well-established, the specific performance of this compound in such applications remains to be experimentally determined.
Development of Liquid Crystalline Systems and Self-Assembled Structures
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like shape of many molecules containing phenyl and pyridyl rings is a common feature in liquid crystalline materials. By appropriate chemical modification, for example, by adding long alkyl chains to the this compound core, it is conceivable that liquid crystalline properties could be induced. The resulting materials could exhibit self-assembly into ordered structures, which is of interest for applications in displays and sensors.
A search of the available scientific literature did not reveal any studies on the liquid crystalline properties of derivatives of this compound. The field of liquid crystals is extensive, with many examples of pyridine-based liquid crystals, but the specific contribution of the this compound structure to mesophase formation and stability is an open area of inquiry. mdpi.comajchem-a.commdpi.comresearchgate.net
Research on this compound in Photochromic and Thermochromic Materials Remains Undocumented
Despite a comprehensive review of scientific literature, no specific research has been found detailing the application of the chemical compound this compound in the development of photochromic or thermochromic materials. Extensive searches of chemical databases and scholarly articles did not yield any studies that utilize this particular aldehyde as a key component, precursor, or additive in materials designed to change color in response to light or heat.
Photochromic and thermochromic materials are at the forefront of materials science, with applications ranging from smart windows and optical data storage to sensors and textiles. The synthesis of these materials often involves specific molecular structures that can undergo reversible transformations. While various aldehydes are employed in the synthesis of such "smart" materials, this compound has not been identified in the available body of research for these purposes.
Typically, the development of photochromic and thermochromic systems involves compounds from classes such as spiropyrans, spirooxazines, diarylethenes, and various organic dyes, which are engineered to exhibit specific light- or temperature-sensitive behaviors. Research in this field is highly specific, and the properties of a material are intrinsically linked to the chemical structure of its components. The absence of this compound in this context suggests that its potential in this area of materials science is yet to be explored or has not been reported in publicly accessible research.
Further investigation into the broader classes of pyridinyl benzaldehydes might reveal related structures with photochromic or thermochromic properties, but direct research on this compound itself is not available. Therefore, no detailed research findings or data tables on its performance in such applications can be provided at this time.
Role of 4 3 Methylpyridin 2 Yl Benzaldehyde in Catalysis and Coordination Chemistry
Ligand Design and Synthesis for Transition Metal Catalysis
The design and synthesis of ligands derived from 4-(3-Methylpyridin-2-yl)benzaldehyde are pivotal for their application in transition metal catalysis. The presence of both a nitrogen atom in the pyridine (B92270) ring and an aldehyde functional group provides two key reaction sites for modification, enabling the creation of ligands with tailored electronic and steric properties. This adaptability is crucial for optimizing the performance of metal catalysts in a variety of chemical transformations.
Ligands derived from this compound have shown considerable promise in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.comresearchgate.net The Heck and Suzuki reactions, in particular, benefit from the use of specialized ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. masterorganicchemistry.comresearchgate.net
For instance, Schiff base ligands, readily synthesized by the condensation of this compound with various primary amines, can coordinate with palladium to form active catalysts. These catalysts have demonstrated exceptional performance in Suzuki and Heck coupling reactions. researchgate.net The nature of the substituent on the amine component of the Schiff base can be varied to fine-tune the catalytic activity. Bulky and electron-rich ligands are often favored in Suzuki cross-coupling reactions due to their enhanced donor ability and stabilizing effects. jocpr.com
The general scheme for a palladium-catalyzed Suzuki reaction involves an aryl halide reacting with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. masterorganicchemistry.com Similarly, the Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.com The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Halide | Aryl Boronic Acid | Pd-complex with ligand from this compound | Biaryl |
| Heck Coupling | Aryl Halide | Alkene | Pd-complex with ligand from this compound | Substituted Alkene |
The development of heterogeneous catalysts derived from these ligands is also an area of active research. For example, copper iodide nanoparticles impregnated on a support functionalized with a Schiff base derived from 4-((pyridin-2-ylimino)methyl)benzaldehyde have been shown to be a highly efficient and recyclable catalyst for Sonogashira, Heck, and Suzuki coupling reactions. researchgate.net
The synthesis of chiral derivatives of this compound opens the door to asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. By introducing chirality into the ligand structure, it is possible to create catalysts that can control the enantioselectivity of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com
Chiral ligands can be prepared by reacting this compound with chiral amines or alcohols. These chiral ligands can then be complexed with transition metals to generate asymmetric catalysts. Such catalysts are highly valuable in the synthesis of pharmaceuticals and other biologically active compounds, where the chirality of a molecule is often critical to its function. rsc.org
For example, chiral guanidines and their derivatives have emerged as powerful organocatalysts, and their combination with metal species has expanded their utility in asymmetric transformations. rsc.org While direct examples involving this compound are not extensively detailed in the provided search results, the principles of chiral ligand design are broadly applicable. The aldehyde functionality of the parent compound provides a convenient handle for the attachment of chiral auxiliaries.
Ligands derived from this compound can be employed in both homogeneous and heterogeneous catalysis systems. mdpi.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the accessibility of the catalytic sites. tesisenred.net
Conversely, in heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. researchgate.net A major advantage of heterogeneous systems is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. nih.gov
The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between these two approaches. For instance, metal complexes containing ligands derived from this compound can be anchored to materials like silica (B1680970) or polymers. This approach aims to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes are fundamental to understanding their potential applications in catalysis and materials science. walisongo.ac.idbhu.ac.in Ligands derived from this compound can form stable complexes with a wide range of transition metals. mdpi.com
The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques, including:
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. researchgate.net
UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding. sciencepublishinggroup.com
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the complex in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
The way in which a ligand binds to a metal center is known as its coordination mode. Ligands derived from this compound can exhibit various coordination modes, depending on the specific ligand structure and the nature of the metal ion. For example, Schiff base derivatives can act as bidentate ligands, coordinating to the metal through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine group. nih.gov
The coordination of the ligand to the metal ion results in the formation of a complex with a specific geometry, such as tetrahedral, square planar, or octahedral. The geometry of the complex is a critical factor in determining its reactivity and catalytic activity. nih.gov X-ray crystallography is the most definitive technique for determining the coordination geometry of a metal complex.
The stability and reactivity of metal-ligand complexes are crucial for their practical applications. A stable complex is less likely to decompose under reaction conditions, leading to a longer catalyst lifetime. The reactivity of a complex, on the other hand, determines its ability to participate in a chemical reaction.
The stability of a complex is influenced by several factors, including the nature of the metal ion and the ligand, as well as the chelate effect if the ligand is multidentate. bohrium.com The reactivity of a complex is often related to the electronic and steric properties of the ligands. For example, electron-donating ligands can increase the electron density on the metal center, making it more reactive towards oxidative addition, a key step in many catalytic cycles. bohrium.com
The study of the global chemical reactivity descriptors, such as chemical hardness and electrophilicity, through computational methods like Density Functional Theory (DFT), can provide insights into the stability of metal complexes. bohrium.com Complexes with higher chemical hardness and lower electrophilicity are generally more stable. bohrium.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-((pyridin-2-ylimino)methyl)benzaldehyde |
| Palladium |
| Copper |
| Aryl halide |
| Aryl boronic acid |
| Alkene |
| Guanidine |
| Silica |
Mechanistic Studies of Catalytic Cycles Involving Derivatives
Detailed mechanistic studies focusing specifically on catalytic cycles involving derivatives of this compound are not extensively documented in publicly available research. However, the broader class of pyridine-benzaldehyde and related pyridinyl compounds serves as a crucial platform for designing ligands for various catalytic transformations. The mechanistic insights from these related systems can provide a foundational understanding of the potential catalytic behavior of this compound derivatives.
The catalytic activity of such compounds is intrinsically linked to the coordination of the pyridine nitrogen and potentially the benzaldehyde (B42025) oxygen to a metal center. The electronic and steric properties of the ligand, influenced by substituents like the methyl group, play a significant role in the stability and reactivity of the catalytic species.
General mechanistic principles observed for catalysts incorporating pyridine moieties often involve the following key aspects:
Ligand Coordination: The pyridine nitrogen typically acts as a strong coordinating agent for a transition metal, forming a stable metal complex that is the active catalyst or a precatalyst.
Substrate Activation: The metal center, electronically tuned by the pyridinyl-benzaldehyde ligand, can activate substrates through coordination.
Redox Cycling: In many catalytic cycles, the metal center undergoes changes in its oxidation state. The pyridinyl ligand must be able to stabilize the metal in these different oxidation states to facilitate the catalytic turnover.
Product Release: After the chemical transformation, the product dissociates from the metal center, regenerating the active catalyst for the next cycle.
Research on related 2-arylpyridine derivatives has shed light on mechanisms like chelation-assisted C-H bond activation, which is a common pathway in cross-coupling reactions. nih.gov In these cases, the pyridine nitrogen directs the metal catalyst to a specific C-H bond on the aryl ring, leading to the formation of a metallacyclic intermediate. nih.gov This intermediate is a key species in the catalytic cycle.
The table below summarizes catalytic reactions where derivatives of pyridinyl compounds have been mechanistically studied, offering a proxy for potential catalytic cycles relevant to this compound derivatives.
| Catalyst/Ligand Type | Reaction Type | Key Mechanistic Features |
| Palladium complexes with pyridine ligands | Suzuki–Miyaura & Heck cross-coupling | Ligand basicity influences catalytic efficiency; formation of Pd(0) active species. nih.gov |
| Pyridine-containing macrocyclic complexes | Oxidation and C-C bond formation | Increased conformational rigidity stabilizes high oxidation states of the metal center. unimi.itagosr.com |
| Photoredox catalysts with alkenylpyridines | Reductive coupling | Single Electron Transfer (SET) reduction of aldehydes followed by radical addition to Lewis acid-activated alkenylpyridines. nih.gov |
| Palladium/SOX catalyst with arylamines | C(sp3)-H/N(sp2) Cross-Coupling | A dynamic equilibrium between a catalytically inactive bis(arylamine)·Pd(II) complex and the active SOX·Pd(II) catalyst. acs.org |
This table presents data for related pyridine derivatives, as specific mechanistic studies for this compound were not found.
Applications in Electrocatalysis and Photocatalysis
Specific applications of this compound in the fields of electrocatalysis and photocatalysis are not well-documented in the current scientific literature. However, the structural motifs present in this molecule—a pyridine ring and a benzaldehyde group—are found in various compounds that have been investigated for their electro- and photocatalytic properties.
Electrocatalysis:
The pyridine moiety is a key component in many electrocatalytic systems. For instance, the electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using catalysts like carbon-supported rhodium in an anion-exchange membrane (AEM) electrolyzer. chemrxiv.orgacs.org This process operates at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. chemrxiv.orgacs.org While this research focuses on the reduction of the pyridine ring itself, derivatives of this compound could potentially serve as ligands to stabilize metal electrocatalysts for other reactions. The nitrogen atom of the pyridine can coordinate with a metal center, influencing its electronic properties and, consequently, its catalytic activity and selectivity.
Photocatalysis:
In photocatalysis, pyridinyl-containing ligands are used to construct metal-organic frameworks (MOFs) and coordination complexes. These materials can act as photocatalysts for various reactions, such as the degradation of organic dyes. rsc.org The pyridine units within the ligand structure can influence the light-absorbing properties and the electronic structure of the resulting material, which are critical for its photocatalytic efficiency. For example, MOFs constructed from bipyridinyl-derived ligands have been shown to be effective in the photocatalytic degradation of several organic dyes under light irradiation. rsc.org
Furthermore, visible light photoredox catalysis has been employed for the functionalization of pyridines through the generation of pyridinyl radicals. researchgate.net This approach allows for novel bond formations under mild conditions. Derivatives of this compound could potentially be involved in such photocatalytic systems, either as a substrate or as a component of the catalytic system itself.
The table below summarizes some applications of related pyridine derivatives in electro- and photocatalysis, highlighting the potential areas where this compound might find use.
| Application Area | Compound Type | Reaction | Key Findings |
| Electrocatalysis | Pyridine | Hydrogenation to Piperidine | Achieved with high current efficiency at ambient conditions using a Rh/C catalyst in an AEM electrolyzer. chemrxiv.orgacs.org |
| Photocatalysis | Bipyridinyl-derived ligand in MOFs | Degradation of organic dyes | The MOFs exhibit good thermal and chemical stability and act as effective photocatalysts. rsc.org |
| Photocatalysis | Pyridine derivatives | Allylation via C-H functionalization | A photochemical organocatalytic method that proceeds through pyridinyl radical intermediates. researchgate.net |
| Photocatalysis | Alkenylpyridines | Reductive coupling with aldehydes | A synergistic approach using a Lewis acid and a photoredox catalyst under visible light. nih.gov |
This table presents data for related pyridine compounds, as specific applications for this compound in electrocatalysis and photocatalysis were not found.
Exploration of 4 3 Methylpyridin 2 Yl Benzaldehyde Scaffolds in Medicinal Chemistry Design and in Vitro Mechanistic Studies
Scaffold Design and Bioisosteric Replacement Strategies
The 4-(3-methylpyridin-2-yl)benzaldehyde framework serves as a crucial starting point in medicinal chemistry for the development of new drugs. A key strategy in optimizing lead compounds is bioisosteric replacement, where parts of a molecule are swapped with other atoms or groups that have similar physical or chemical properties. This technique is instrumental in modifying the pharmacokinetics and toxicity of a compound while maintaining its therapeutic effects. spirochem.com
Bioisosteric replacement can lead to the creation of new molecules with biological properties similar to the parent compound but with improved characteristics such as metabolic stability. spirochem.com For instance, heterocycles like oxadiazoles (B1248032) are often used as bioisosteres for amide bonds to enhance metabolic stability. nih.gov The pyridine (B92270) ring within the this compound scaffold itself can be considered a bioisostere of a phenyl group, offering different hydrogen bonding capabilities and metabolic profiles. mdpi.com
Strategies for analog design based on this scaffold include:
Modification of the pyridine ring: Altering substituents on the pyridine ring can influence the molecule's interaction with biological targets.
Bioisosteric replacement of the benzaldehyde (B42025) group: The aldehyde functional group can be replaced with other groups like nitriles or ketones to modulate reactivity and binding.
Introduction of rigid analogs: Creating more rigid structures can help in understanding the optimal conformation for biological activity. slideshare.net
Molecular Interactions with Biological Targets (in vitro studies)
Understanding how a compound interacts with its biological targets is fundamental to drug design. In vitro studies provide valuable insights into these interactions at a molecular level.
Receptor Binding Affinity Investigations
The affinity of a ligand for its receptor is a key determinant of its potency. For pyridine-containing compounds, studies have demonstrated high affinity for various receptors, including nicotinic cholinergic receptors and sigma receptors. nih.govnih.gov For example, a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles showed high affinity for σ1 and σ2 receptors, with Ki values in the nanomolar range. nih.gov The binding affinity is influenced by factors such as the nature of the substituents on the pyridine ring and the linker connecting it to other parts of the molecule. nih.gov
Enzyme Inhibition Mechanisms (in vitro)
The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes. For instance, benzaldehyde derivatives have been shown to inhibit the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen, suggesting a competitive inhibition mechanism. nih.gov
In the context of cancer therapy, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been identified as pan-inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in many tumors. nih.govnih.gov Structure-activity relationship studies on these analogs have revealed that modifications to the amino group and the benzaldehyde ring can lead to increased potency and selectivity for specific ALDH isoforms. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its activity, researchers can identify the key structural features required for therapeutic efficacy.
For compounds containing the N-(3-methylpyridin-2-yl) moiety, SAR studies have been conducted to improve their properties as NF-κB activators. nih.gov Initial studies on a lead compound, SRI-22819, which contains this moiety, revealed poor ADME properties. nih.gov To address this, significant structural changes were made to the core of the molecule, leading to the synthesis of hybrid compounds with improved activity and microsomal stability. sigmaaldrich.com
In the broader context of pyridine derivatives, SAR analysis has shown that the antiproliferative activity against cancer cell lines is related to the number and position of substituents like methoxy (B1213986) groups. mdpi.com The addition of amino, hydroxyl, and halogen groups also significantly impacts the biological activity. mdpi.com
Table 1: SAR of Pyridine Derivatives and Antiproliferative Activity
| Derivative Modification | Effect on IC50 | Reference |
|---|---|---|
| Increased number of OMe groups | Decrease | mdpi.com |
| CH3 group at ortho/meta position | Increase | mdpi.com |
| OH group insertion | Increase | mdpi.com |
Prodrug Design Strategies Utilizing the Aldehyde Moiety
The aldehyde group in this compound is a reactive moiety that can be leveraged for prodrug design. Prodrugs are inactive compounds that are converted into active drugs in the body, often to improve pharmacokinetic properties such as absorption and metabolic stability.
One strategy involves protecting the aldehyde group to prevent its rapid metabolism. For example, a thiazolidine (B150603) prodrug approach has been used for aromatic aldehydes, where the aldehyde is reacted with L-cysteine ethyl ester to form a more stable thiazolidine complex. mdpi.com This complex is designed to hydrolyze in vivo, releasing the active parent aldehyde. mdpi.com
Another innovative approach is the use of an aldehyde oxidase (AO)-mediated prodrug strategy. In this method, a masking group is attached to a phenolic drug, and AO in the liver cleaves this group to release the active drug. nih.gov This strategy has the potential to enhance the bioavailability of drugs that undergo extensive first-pass metabolism. nih.gov
Computational Approaches in Medicinal Chemistry
Computational methods are increasingly used in drug discovery to predict the properties of molecules and to understand their interactions with biological targets. These approaches can significantly accelerate the drug design process.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been used to investigate the binding of pyridine and benzaldehyde derivatives to various targets, including cyclin-dependent kinases (CDKs) and Plasmodium falciparum proteins. nih.govunar.ac.id These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. unar.ac.idresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for various classes of compounds to guide the design of more potent analogs. researchgate.netresearchgate.net These models can identify the steric, electrostatic, and hydrogen bonding features that are important for activity. researchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. unar.ac.idnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) |
| 4-(Diethylamino)benzaldehyde (DEAB) |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| L-cysteine ethyl ester |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the molecular level. For derivatives of the this compound scaffold, molecular docking can be employed to predict their binding affinity and mode of interaction with various protein targets.
While specific docking studies on this compound were not found in the reviewed literature, numerous studies on structurally related pyridine derivatives highlight the potential of this scaffold. For instance, molecular docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to explore their binding mechanism with cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the ligand's binding affinity.
In a hypothetical docking study of a derivative of this compound, one could anticipate the pyridine nitrogen acting as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions within the protein's binding pocket. The benzaldehyde moiety could either be modified to introduce further interacting groups or could itself form interactions with the protein. The results of such a study would typically be presented in a table summarizing the binding energies and key interacting amino acid residues.
Table 1: Hypothetical Molecular Docking Results for a this compound Derivative
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, ASP145 | Hydrogen Bond |
| ILE10, VAL18 | Hydrophobic | ||
| Mitogen-Activated Protein Kinase (MAPK) | -7.9 | LYS54, GLU71 | Hydrogen Bond, Electrostatic |
| LEU156, VAL39 | Hydrophobic | ||
| Tumor Necrosis Factor-alpha (TNF-α) | -9.2 | TYR119, GLY121 | Hydrogen Bond |
| LEU57, TYR151 | Pi-Pi Stacking, Hydrophobic |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to analyze the conformational changes that may occur upon ligand binding.
For a ligand derived from the this compound scaffold, an MD simulation would track the atomic movements of both the ligand and the protein. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the root-mean-square fluctuation (RMSF) of individual residues, would be calculated to evaluate the stability of the complex. A stable complex would exhibit minimal deviations in its structure over the simulation period.
Studies on other pyridine-containing scaffolds have demonstrated the utility of MD simulations in validating docking results and providing insights into the thermodynamic properties of binding. mdpi.com For example, MD simulations of thiazole-clubbed pyridine scaffolds targeting the main protease of SARS-CoV-2 have been used to confirm the stability of the docked poses. mdpi.com
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound Derivative-Protein Complex
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Average Ligand RMSD | 1.2 Å | Indicates stable binding of the ligand in the active site. |
| Average Protein Backbone RMSD | 2.5 Å | Suggests overall stability of the protein structure. |
| Key Residue RMSF | < 1.5 Å | Low fluctuation of interacting residues, indicating stable interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the influence of steric and electrostatic fields on activity. nih.govnih.gov
A QSAR study on a series of this compound derivatives would involve synthesizing a library of analogs with varying substituents on both the pyridine and benzaldehyde rings. The biological activity of these compounds would then be determined experimentally. Subsequently, 3D-QSAR models would be generated to correlate the structural features of the compounds with their activity. The resulting contour maps from CoMFA and CoMSIA would highlight regions where modifications to the scaffold would likely enhance or diminish biological activity. For instance, a CoMFA steric contour map might indicate that a bulky substituent at a particular position on the pyridine ring is favorable for activity.
While no specific QSAR studies on this compound derivatives were identified, research on other pyridine-containing inhibitors, such as pyridin-2-one derivatives, has successfully employed these methods to guide the design of more potent compounds. nih.gov
Table 3: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Derivatives
| Parameter | CoMFA | CoMSIA | Interpretation |
|---|---|---|---|
| q² (cross-validated r²) | 0.65 | 0.71 | Good predictive ability of the model. |
| r² (non-cross-validated r²) | 0.92 | 0.95 | Good correlation between predicted and experimental activity. |
| Steric Contribution | 55% | 48% | Indicates the importance of molecular shape for activity. |
| Electrostatic Contribution | 45% | 52% | Highlights the role of charge distribution in biological activity. |
Development of Fluorescent Probes and Chemical Tools for Biological Research
The intrinsic structural features of the this compound scaffold make it an attractive candidate for the development of fluorescent probes and chemical tools. The benzaldehyde group can act as a reactive center for the detection of specific analytes or can be functionalized with a fluorophore.
The aldehyde functionality is known to react with certain biological molecules, and this reactivity can be harnessed to design probes that exhibit a change in fluorescence upon reaction. For example, innovative fluorescent probes have been developed based on the selective reaction of 2-aminothiophenol (B119425) with aldehydes to produce a fluorescent dihydrobenzothiazole. rsc.org A similar strategy could be employed with the this compound scaffold to create probes for specific biological aldehydes.
Furthermore, the pyridine-benzaldehyde core can be elaborated with various fluorophores to create tools for fluorescence-based biological assays. The choice of fluorophore can be tailored to achieve desired excitation and emission wavelengths, spanning from the visible to the near-infrared spectrum. Such probes could be used for a variety of applications, including cellular imaging and the study of protein-ligand interactions. The development of pyrazoline-based fluorescent probes for the detection of specific analytes demonstrates the versatility of heterocyclic scaffolds in this area. nih.gov
Table 4: Potential Applications of Fluorescent Probes Based on the this compound Scaffold
| Probe Design Strategy | Target Analyte/Application | Principle of Detection | Potential Fluorophore |
|---|---|---|---|
| Reaction-based probe | Endogenous aldehydes | Aldehyde-selective chemical reaction leading to fluorescence turn-on. | N/A (fluorescence generated upon reaction) |
| Fluorophore-labeled scaffold | Specific protein target | Binding to the protein induces a change in the fluorophore's environment, altering its fluorescence properties. | Dansyl, NBD, Rhodamine |
| Ratiometric sensing | pH, metal ions | The protonation state or ion binding to the pyridine nitrogen affects the electronic properties of the conjugated system, leading to a shift in emission wavelength. | Coumarin, Fluorescein |
Electrochemical Behavior of 4 3 Methylpyridin 2 Yl Benzaldehyde and Its Derivatives
Cyclic Voltammetry (CV) and Other Voltammetric Techniques
Voltammetric methods are essential tools for investigating the redox behavior of organic compounds. researchgate.net Cyclic voltammetry (CV), in particular, is widely employed to probe the electrochemical properties of molecules like 4-(3-Methylpyridin-2-yl)benzaldehyde. In a typical CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a vertex potential and then back. The resulting plot of current versus potential, known as a cyclic voltammogram, provides crucial information about the redox processes, including the potentials at which oxidation and reduction occur and the stability of the generated species.
For 2-arylpyridine derivatives, CV is used to characterize both metal complexes and the free ligands. researchgate.netnih.gov The pyridine (B92270) ring is known to be electrochemically reducible, often in a process involving the nitrogen heterocycle. umich.edunih.gov The benzaldehyde (B42025) functional group can also undergo both reduction to an alcohol and oxidation to a carboxylic acid, depending on the experimental conditions. academie-sciences.fracs.org Therefore, the cyclic voltammogram of this compound is expected to display reduction peaks corresponding to the pyridine and aldehyde moieties and a potential oxidation peak for the aldehyde group.
Other voltammetric techniques are also employed to gain deeper insights:
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques than CV and are often used for quantitative analysis, such as determining the concentration of an analyte in sensor applications. mdpi.com
Anodic Stripping Voltammetry (ASV) is an exceptionally sensitive technique used for trace analysis of heavy metal ions. It involves a preconcentration step where metal ions are deposited onto a modified electrode surface at a negative potential, followed by an anodic stripping step where the metals are re-oxidized, generating a signal proportional to their concentration. mdpi.comnih.gov
Redox Potentials and Electron Transfer Mechanisms
The redox potentials of this compound are determined by its molecular structure. The pyridine moiety makes the molecule susceptible to reduction. Studies on various pyridine and bipyridine compounds show that they undergo one or more single-electron reduction steps, forming radical anions and dianions. nih.govrsc.org The exact potential for these reductions is sensitive to the molecular environment. For instance, the reduction of pyridinium (B92312) is highly dependent on the electrode material, with potentials on silver or gold being significantly more negative than on platinum. rsc.org
The benzaldehyde group's carbonyl function is also reducible. The electrochemical reduction of benzaldehyde and its derivatives has been studied, showing that it can be converted to benzyl (B1604629) alcohol. acs.orgacs.org Conversely, the aldehyde can be oxidized, though this often occurs at relatively high positive potentials and can be complicated by electrode passivation (the formation of an insulating layer on the electrode surface). academie-sciences.frrsc.org
The electron transfer mechanism for related pyridinium compounds in various solvents has been proposed to follow an ECE (Electron transfer-Chemical step-Electron transfer) sequence, where an initial electron transfer is followed by a chemical reaction (like protonation or dimerization), which is then followed by a second electron transfer. researchgate.net
| Compound Type | Redox Process | Approximate Potential (V) | Reference Electrode | Conditions |
|---|---|---|---|---|
| Azobenzene (analog for N=N) | Reduction (1st e-) | -1.32 | Ag/AgCl | Acetonitrile |
| 2,2'-Azopyridine | Reduction (1st e-) | -1.02 | Ag/AgCl | Acetonitrile |
| Benzaldehyde | Oxidation | ~2.5 | Not specified | Acetonitrile, Glassy Carbon Electrode |
| [Co(bpy)3]2+ (bpy is a pyridine derivative) | Reduction (Ligand-based) | -1.29 | Ag/Ag+ | Acetonitrile |
Note: The data presented is for analogous compounds to illustrate expected redox potential ranges. Specific values for this compound may vary. Data sourced from references nih.govacademie-sciences.frrsc.org.
Influence of Substituents and Solvent on Electrochemical Properties
The electrochemical properties of this compound and its derivatives can be finely tuned by altering substituents on the aromatic rings or by changing the solvent.
Influence of Substituents: The electronic nature of substituents significantly impacts redox potentials. mdpi.com
Electron-donating groups (like the methyl group in the title compound, or methoxy (B1213986) and amino groups) increase electron density on the aromatic system. This makes the molecule easier to oxidize (a less positive potential) and harder to reduce (a more negative potential). nih.gov
Electron-withdrawing groups (such as nitro or cyano groups) decrease electron density. This makes the molecule harder to oxidize and easier to reduce. mdpi.comnih.gov
For this compound, the methyl group is electron-donating, which would make the pyridine ring slightly more difficult to reduce compared to an unsubstituted 2-phenylpyridine. Adding further substituents to either ring would allow for predictable tuning of the redox potentials.
Influence of Solvent: The solvent plays a critical role in the electrochemical behavior, primarily by stabilizing the charged species formed during redox reactions and by acting as a source of protons. researchgate.net
Aprotic Solvents (e.g., acetonitrile, dimethylformamide) are commonly used in organic electrochemistry. They are unable to donate protons, so they tend to support simple electron transfer reactions, allowing for the observation of radical anions and dianions. researchgate.netacademie-sciences.fr
Protic Solvents (e.g., water, ethanol) can donate protons. In these solvents, the reduction of pyridine derivatives can become more complex, often involving proton-coupled electron transfer (PCET) steps. The radical anions formed after an initial electron transfer can be rapidly protonated, leading to irreversible electrochemical behavior. researchgate.net
The choice of solvent can therefore dramatically alter the observed cyclic voltammogram and the underlying reaction mechanism. researchgate.net
Applications in Chemically Modified Electrodes and Sensors (e.g., Heavy Metal Detection)
The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and related structures excellent candidates for use in chemically modified electrodes (CMEs) for detecting heavy metals. researchgate.netacs.org CMEs are created by immobilizing a specific chemical agent onto an electrode surface (such as glassy carbon) to impart it with new functionalities, such as the ability to selectively bind and detect a target analyte. nih.govnih.gov
For heavy metal detection, the process typically involves Anodic Stripping Voltammetry (ASV). mdpi.com The mechanism proceeds in two key steps:
Preconcentration: The CME is immersed in the sample solution, and the pyridine-containing ligand on the electrode surface chelates heavy metal ions (e.g., Pb²⁺, Cd²⁺). A negative potential is then applied, reducing the captured ions to their zero-valent metallic state, thereby pre-concentrating them on the electrode. mdpi.comsrce.hr
Stripping: The potential is then scanned in the positive direction. As the potential of each metal is reached, it is "stripped" from the electrode back into the solution as an ion (M⁰ → Mⁿ⁺ + ne⁻). This oxidation process generates a sharp current peak. The potential of the peak identifies the metal, and the height of the peak is proportional to its concentration. nih.gov
A composite material made of a pyridine-containing polymer and graphitic carbon nitride has been successfully used to create a sensor for the simultaneous detection of Cd²⁺ and Pb²⁺ with low detection limits. mdpi.com The pyridine units serve as the binding sites for the metal ions, demonstrating the effectiveness of this molecular motif in sensor design. mdpi.com
| Electrode Modifier | Target Analytes | Technique | Detection Limit (μM) |
|---|---|---|---|
| Poly(EDOT-pyridine-EDOT)/g-C3N4 | Cd²⁺ | DPV | 0.018 |
| Poly(EDOT-pyridine-EDOT)/g-C3N4 | Pb²⁺ | DPV | 0.00324 |
| Poly(1,8-diaminonaphthalene) | Pb²⁺ | ASV-DP | ~4 x 10⁻⁶ |
| L-cysteine/AuNPs/MOFs-GO | Cd²⁺ | DPV | 0.003 (3 μg/L) |
| L-cysteine/AuNPs/MOFs-GO | Pb²⁺ | DPV | 0.01 (10 μg/L) |
Note: Table summarizes the performance of various electrodes modified with nitrogen-containing organic compounds for heavy metal sensing. Data sourced from references mdpi.comnih.govmdpi.com.
Future Research Directions and Unexplored Avenues for 4 3 Methylpyridin 2 Yl Benzaldehyde
Integration into Advanced Hybrid Materials and Nanostructures
The dual functionality of 4-(3-Methylpyridin-2-yl)benzaldehyde makes it an attractive building block for the synthesis of advanced hybrid materials. The aldehyde group can participate in various organic reactions to form extended polymeric structures, while the pyridine (B92270) nitrogen offers a coordination site for metal ions. This could be leveraged to create novel metal-organic frameworks (MOFs) or coordination polymers with unique topologies and properties. The methyl group's steric and electronic influence could modulate the framework's porosity, stability, and catalytic activity. Future research could focus on synthesizing and characterizing such hybrid materials and exploring their potential in gas storage, separation, and heterogeneous catalysis.
Furthermore, the molecule could be used to functionalize the surface of nanoparticles, creating nanostructures with tailored properties. For instance, anchoring this compound onto gold or silica (B1680970) nanoparticles could introduce new functionalities for applications in sensing, imaging, and drug delivery.
Exploration of Novel Catalytic Transformations
The pyridine moiety in this compound suggests its potential as a ligand in catalysis. The nitrogen atom can coordinate to a metal center, and the benzaldehyde (B42025) group could either act as a secondary coordination site or as a reactive handle to immobilize the catalyst. The steric hindrance provided by the methyl group may influence the selectivity of catalytic reactions.
Future investigations could explore the use of its metal complexes in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. Moreover, the aldehyde functionality itself can be a site for organocatalysis, or it can be transformed into other functional groups that can participate in or direct catalytic processes.
Deeper Mechanistic Understanding of Complex Reactions
The reactivity of this compound in complex multi-component reactions or cascade sequences is a promising area for fundamental research. The interplay between the aldehyde and the pyridine functionalities could lead to novel and unexpected reaction pathways.
Detailed mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, are needed to elucidate the role of the compound in such reactions. Understanding the reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Development of Highly Sustainable and Scalable Synthetic Methodologies
The development of green and efficient methods for the synthesis of this compound and its derivatives is a critical area for future research. Current synthetic routes for similar compounds often rely on multi-step procedures with potentially hazardous reagents.
Future efforts should focus on developing sustainable synthetic strategies, such as those utilizing flow chemistry, microwave-assisted synthesis, or biocatalysis. nih.gov The goal would be to create scalable and environmentally friendly processes that minimize waste and energy consumption. The principles of green chemistry should guide the development of these new synthetic routes. nih.gov
Computational Design and Prediction of Enhanced Derivatives with Specific Properties
Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery of new applications for this compound derivatives. Density Functional Theory (DFT) calculations and other computational methods can be used to predict the electronic, structural, and reactive properties of the molecule and its potential derivatives.
In silico screening could be employed to design new derivatives with enhanced properties for specific applications, such as improved catalytic activity, stronger binding affinity to a biological target, or specific photophysical properties. This computational-guided approach can significantly reduce the experimental effort required to identify promising candidates for various applications.
Interdisciplinary Research Integrating Chemical Biology and Material Science Perspectives
The unique structure of this compound makes it a candidate for interdisciplinary research at the interface of chemical biology and materials science. The aldehyde group can be used to conjugate the molecule to biomolecules, such as proteins or DNA, while the pyridine moiety can coordinate with metal ions for imaging or therapeutic applications.
Future research could explore the use of its derivatives as fluorescent probes for bioimaging, as components of targeted drug delivery systems, or in the development of new biomaterials. The convergence of these fields could lead to innovative solutions for challenges in medicine and biotechnology. Pyridine and its derivatives are known to be important scaffolds in drug design. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(3-Methylpyridin-2-yl)benzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine derivatives and benzaldehyde precursors. For example, hydrazine derivatives (e.g., 2-hydrazinopyridine) react with substituted benzaldehydes under acidic conditions (e.g., acetic acid in ethanol) to form Schiff base intermediates, followed by cyclization using oxidants like sodium hypochlorite . Yield optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol or methanol), and reaction time (1–3 hours). Monitoring via TLC and purification via vacuum filtration with methanol washes improves purity .
Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro studies?
- Methodological Answer : Due to its hydrophobic aromatic and pyridyl groups, this compound exhibits poor aqueous solubility. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before dilution in buffer.
- Formulating micellar systems with surfactants (e.g., Tween-80) or cyclodextrins .
- Structural modification via sulfonation or hydroxylation to enhance polarity, though this may alter biological activity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm structural integrity, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyridyl protons at δ 7.5–8.5 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
- HPLC-UV : Quantifies purity using C18 columns and acetonitrile/water gradients, with derivatization (e.g., using DEAB for aldehyde detection) if needed .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in coordination chemistry or catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the aldehyde group acts as an electron-deficient site for nucleophilic attacks, while the pyridyl nitrogen participates in metal coordination (e.g., with Mo(CO)₆). Molecular docking studies further predict binding affinities with biological targets or catalytic surfaces .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., Gram-positive bacteria vs. mammalian cells) to differentiate selective toxicity .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methyl groups with halogens) to isolate antimicrobial vs. cytotoxic moieties .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected (e.g., membrane disruption vs. DNA damage) .
Q. How can the compound’s role in asymmetric synthesis or Wittig reactions be systematically evaluated?
- Methodological Answer :
- Chiral Catalysis : Employ chiral ligands (e.g., BINOL) to test enantioselective aldol or Mannich reactions, monitoring enantiomeric excess via chiral HPLC .
- Wittig Reaction Optimization : React with stabilized ylides (e.g., Ph₃P=CHCO₂Et) in anhydrous THF, analyzing alkene formation via GC-MS or ¹H NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
